3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core, a 2-sulfanylidene moiety, and a 3-[ethyl(3-methylphenyl)amino]propyl side chain.
Properties
IUPAC Name |
3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-3-22(15-8-4-7-14(2)13-15)11-6-12-23-18(24)16-9-5-10-20-17(16)21-19(23)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWLNSGXRBATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by cyclization to form the pyrido[2,3-d]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent recovery and recycling, as well as waste minimization, are important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The amino and sulfanylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Trends
Pharmacological Implications
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.59 g/mol. The compound features a pyrido[2,3-d]pyrimidin-4-one core structure with a sulfanylidene group and an ethyl(3-methylphenyl)amino side chain, which may influence its biological activity.
Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes. For instance, several derivatives of pyrido-pyrimidine compounds have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in treating depression and anxiety disorders.
Inhibition of Enzymes
A study focusing on novel thiadiazole derivatives demonstrated significant MAO-A and MAO-B inhibitory activities. While specific data on this compound was not available, the structural similarities suggest potential for similar effects. The IC50 values for related compounds ranged from to , indicating potent inhibition at low concentrations .
| Compound | IC50 (μM) | MAO-A Activity (%) | Reversibility |
|---|---|---|---|
| Compound 6b | 0.060 ± 0.002 | 25.956 ± 0.951 | Reversible |
| Compound 6c | 0.241 ± 0.011 | - | - |
| Moclobemide | - | 31.253 ± 0.985 | Partially reversible |
| Clorgyline | - | 88.315 ± 1.578 | Partially reversible |
Antioxidant Activity
Compounds with similar frameworks have also been evaluated for antioxidant properties. The presence of sulfur in the sulfanylidene group may contribute to radical scavenging abilities. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Case Studies
Several studies have explored the biological implications of pyrido-pyrimidine derivatives:
- Antidepressant Effects : A derivative similar to the target compound showed promise in enhancing mood-related behaviors in animal models by inhibiting MAO activity.
- Neuroprotective Properties : Research indicated that related compounds could protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
